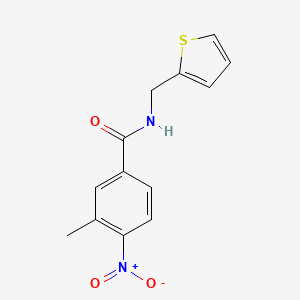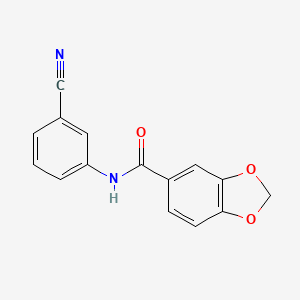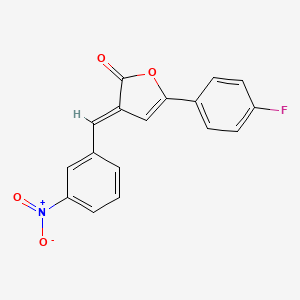
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been widely used in scientific research as a potent and selective inhibitor of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Mechanism of Action
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide inhibits PKC by binding to its regulatory domain, thereby preventing its activation. PKC activation requires the binding of diacylglycerol (DAG) and calcium ions to its regulatory domain. N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide competes with DAG for binding to the regulatory domain, thereby preventing PKC activation. PKC inhibition by N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide leads to the inhibition of various downstream signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has some limitations for lab experiments. It is relatively unstable and requires careful handling and storage. In addition, N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has a short half-life in vivo, which limits its use in animal studies.
Future Directions
There are several future directions for the use of N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide in scientific research. One potential application is the development of N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide-based therapies for cancer. N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy, which makes it a promising candidate for cancer treatment. Another potential application is the use of N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide in the study of PKC isoforms. There are several PKC isoforms, each with a distinct role in cellular processes. N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be used to study the specific role of each isoform in various cellular processes. Finally, N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be used in the study of the role of PKC in various diseases, including diabetes, cardiovascular disease, and neurodegenerative diseases.
Synthesis Methods
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be synthesized using a two-step process. In the first step, 3,5-dimethoxyaniline is reacted with 2,5-difluorobenzenesulfonyl chloride in the presence of a base to yield 3,5-dimethoxy-N-(2,5-difluorobenzenesulfonyl)aniline. In the second step, the resulting compound is treated with ammonium carbonate to obtain N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-11-6-10(7-12(8-11)21-2)17-22(18,19)14-5-9(15)3-4-13(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXIMNXBGNBEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)


![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)


![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)
![2-benzyl-6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5698876.png)
